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Introduction
Eperezolid is a synthetic antibiotic belonging to the oxazolidinone class, a group of protein

synthesis inhibitors effective against a range of Gram-positive bacteria.[1][2] Developed by

Pharmacia & Upjohn (now part of Pfizer), eperezolid (formerly U-100592) was a clinical

candidate alongside the well-known oxazolidinone, linezolid.[3][4] Although linezolid was

ultimately selected for further development due to a superior pharmacokinetic profile,

eperezolid remains a significant compound for research into oxazolidinone antibiotics and their

mechanism of action.[5][6] This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, and biological activities of eperezolid, complete with

detailed experimental protocols and visualizations to support further research and

development.

Chemical Structure and Physicochemical Properties
Eperezolid is characterized by a core oxazolidinone ring structure, which is essential for its

antibacterial activity. The key structural features include an N-aryl substituent and an

acetamidomethyl group at the C-5 position.[7]
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Property Value Reference

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-(2-

hydroxyacetyl)piperazin-1-

yl]phenyl]-2-oxo-1,3-

oxazolidin-5-

yl]methyl]acetamide

[2]

CAS Number 165800-04-4 [8]

Molecular Formula C18H23FN4O5 [7]

Molecular Weight 394.4 g/mol [1]

SMILES

CC(=O)NC[C@H]1CN(C(=O)O

1)C2=CC(=C(C=C2)N3CCN(C

C3)C(=O)CO)F

[9]

Density 1.37 g/cm³ [8]

Boiling Point 701.2ºC at 760 mmHg [8]

Solubility
Insoluble in water and ethanol;

≥14.05 mg/mL in DMSO
[10]

Mechanism of Action
Eperezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis in

bacteria.[1][11] Unlike many other protein synthesis inhibitors that target the elongation phase,

oxazolidinones act at a very early stage of translation.[1][12]

The primary target of eperezolid is the 50S ribosomal subunit.[9][11] It binds to a specific site

on the 23S rRNA of the 50S subunit, near the peptidyl transferase center.[9][12] This binding

event prevents the formation of a functional 70S initiation complex, which is a crucial step for

the commencement of protein synthesis.[5] Specifically, the binding of eperezolid interferes

with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby blocking the

formation of the first peptide bond.[11][12]

It is important to note that eperezolid does not inhibit the formation of N-formylmethionyl-tRNA,

nor does it affect the elongation or termination phases of translation.[1] The binding of
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eperezolid to the ribosome can be competitively inhibited by chloramphenicol and lincomycin,

suggesting an overlapping binding site.[9] However, its mechanism is distinct as it does not

inhibit the puromycin reaction, indicating no direct effect on peptidyl transferase activity.[9][12]
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Figure 1: Mechanism of action of eperezolid in bacterial protein synthesis.

In Vitro Activity
Eperezolid has demonstrated potent in vitro activity against a variety of Gram-positive

pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-

resistant enterococci (VRE).[13]

Minimum Inhibitory Concentrations (MICs)
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Organism MIC Range (µg/mL) MIC90 (µg/mL) Reference

Staphylococcus

aureus (methicillin-

susceptible)

1 - 4 2 [14]

Staphylococcus

aureus (methicillin-

resistant)

1 - 4 2 [14]

Enterococcus faecalis 0.5 - 4 2 [14]

Enterococcus faecium

(vancomycin-

resistant)

0.5 - 4 2 [14]

Streptococcus

pneumoniae

(penicillin-resistant)

Not specified Not specified [13]

Propionibacterium

acnes
<2 <2 [10]

Peptostreptococcus

spp.
<2 <2 [10]

Clostridium

perfringens
<2 <2 [10]

Clostridium difficile <2 <2 [10]

Bacteroides fragilis Not specified 16 [10]

Mycobacterium

tuberculosis
0.125 - 0.5 Not specified [5]

In Vitro Inhibitory Activity
Eperezolid is a potent inhibitor of cell-free transcription-translation in E. coli.[1]
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Assay IC50 (µM) Conditions Reference

Cell-free transcription-

translation (E. coli S30

extract)

2.5 - [1]

In vitro translation

(MS2 phage RNA, 32

µg/mL)

20 E. coli S30 extract [1]

In vitro translation

(MS2 phage RNA,

128 µg/mL)

50 E. coli S30 extract [1]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

a. Materials:

Eperezolid stock solution (e.g., 1280 µg/mL in DMSO)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Sterile diluent (e.g., saline or broth)

Spectrophotometer

Incubator (35 ± 2 °C)

b. Methodology:
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Preparation of Eperezolid Dilutions:

Perform serial two-fold dilutions of the eperezolid stock solution in CAMHB in the 96-well

plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

Include a growth control well (broth only, no antibiotic) and a sterility control well (broth

only, no bacteria).

Inoculum Preparation:

From a fresh culture (18-24 hours) on a non-selective agar plate, suspend several

colonies in sterile diluent.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1-2 x 10^8 CFU/mL).

Dilute the standardized inoculum in CAMHB to achieve a final concentration of

approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

Inoculation and Incubation:

Add the diluted bacterial inoculum to each well containing the eperezolid dilutions and the

growth control well.

Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

Interpretation of Results:

After incubation, visually inspect the wells for turbidity.

The MIC is the lowest concentration of eperezolid that completely inhibits visible growth

of the organism.
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MIC Determination Workflow (Broth Microdilution)
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Figure 2: Experimental workflow for MIC determination.
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In Vitro Translation Inhibition Assay
This protocol is a generalized procedure based on methods used for studying oxazolidinones.

[1][12]

a. Materials:

E. coli S30 extract for in vitro translation

Premix solution containing amino acids (without methionine), buffers, and energy sources

[35S]-methionine

MS2 phage RNA (or other suitable mRNA template)

Eperezolid stock solution

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation counter

b. Methodology:

Reaction Setup:

In a microcentrifuge tube, combine the E. coli S30 extract, premix solution, and MS2

phage RNA.

Add varying concentrations of eperezolid to different tubes. Include a control with no

antibiotic.

Initiation and Incubation:

Initiate the translation reaction by adding [35S]-methionine.

Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes).
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Precipitation and Filtration:

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

Collect the precipitate by vacuum filtration through glass fiber filters.

Wash the filters with TCA and ethanol to remove unincorporated [35S]-methionine.

Quantification:

Dry the filters and place them in scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each eperezolid concentration relative to the no-

antibiotic control.

Determine the IC50 value, which is the concentration of eperezolid that inhibits protein

synthesis by 50%.
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In Vitro Translation Inhibition Assay Workflow
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Figure 3: Workflow for in vitro translation inhibition assay.
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Competitive Ribosome Binding Assay
This protocol outlines a competitive binding assay to determine the interaction of eperezolid
with the ribosome.[9][11]

a. Materials:

Purified E. coli 70S ribosomes or 50S ribosomal subunits

Radiolabeled eperezolid ([14C]-eperezolid)

Unlabeled eperezolid and other competitor antibiotics (e.g., chloramphenicol, lincomycin)

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

Nitrocellulose membranes

Washing buffer

Scintillation counter

b. Methodology:

Binding Reaction:

In a reaction tube, combine the ribosomes (or 50S subunits), binding buffer, and a fixed

concentration of [14C]-eperezolid.

For competition experiments, add increasing concentrations of unlabeled eperezolid or

other competitor antibiotics.

Incubate the mixture under appropriate conditions (e.g., 37 °C for 15-30 minutes) to allow

binding to reach equilibrium.

Filtration:

Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. The

ribosomes and any bound radiolabeled ligand will be retained on the membrane.
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Wash the membrane with cold washing buffer to remove unbound [14C]-eperezolid.

Quantification:

Dry the membrane and measure the retained radioactivity using a scintillation counter.

Data Analysis:

Determine the amount of specific binding by subtracting non-specific binding (measured in

the presence of a large excess of unlabeled eperezolid).

For competition assays, plot the percentage of [14C]-eperezolid binding against the

concentration of the competitor to determine the Ki (inhibitory constant).

Scatchard analysis can be used to determine the dissociation constant (Kd) and the

number of binding sites.
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Competitive Ribosome Binding Assay Workflow
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Figure 4: Workflow for a competitive ribosome binding assay.
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Conclusion
Eperezolid is a well-characterized oxazolidinone antibiotic that has played a crucial role in

understanding the mechanism of action of this important class of drugs. Although not

commercialized, its potent in vitro activity against clinically relevant Gram-positive pathogens

and its distinct mechanism of inhibiting protein synthesis initiation make it a valuable tool for

researchers in microbiology and drug discovery. The detailed information and protocols

provided in this guide are intended to facilitate further investigation into the properties and

potential applications of eperezolid and other oxazolidinone antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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